molecular formula C10H17NOS.HCl.1/2H2O B1191657 (-)-Cevimeline hydrochloride hemihydrate

(-)-Cevimeline hydrochloride hemihydrate

Cat. No.: B1191657
M. Wt: 244.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cevimeline hydrochloride hemihydrate, a novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome.  The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

Scientific Research Applications

  • Structural Characterization and Physicochemical Properties : (-)-Cevimeline hydrochloride hemihydrate has been structurally characterized, revealing differences in crystal packing, melting point, and solubility between its cis- and trans-isomers. The cis-isomer, recognized as the active pharmaceutical ingredient (API), shows less dense crystal packing, a lower melting point, and higher solubility compared to the trans-isomer (Stepanovs et al., 2016).

  • Muscarinic Agonist for Xerostomia in Sjögren’s Syndrome : As a specific agonist of the M3 muscarinic receptor, cevimeline hydrochloride hemihydrate has been found effective in treating symptoms of xerostomia (dry mouth) and xerophthalmia (dry eye) associated with Sjögren’s syndrome. Its impact on health-related quality of life and oral health status has also been studied, showing significant improvements in Xerostomia Inventory (XI) and General Oral Health Assessment Index (GOHAI) scores after treatment (Leung et al., 2008).

  • Clinical Usefulness in Sjögren’s Syndrome : Clinical trials have demonstrated the efficacy of cevimeline hydrochloride hemihydrate in relieving symptoms of xerostomia in patients with Sjögren’s syndrome. It is reported to increase salivary flow and improve symptoms more significantly than placebo, with fewer adverse events than other treatments (Yasuda & Niki, 2002).

  • Role in Increasing Saliva and Tear Secretions : Studies have shown that cevimeline hydrochloride hemihydrate effectively increases saliva and tear secretions in animal models, suggesting its potential benefit for patients with Sjögren’s syndrome and those affected by X-ray exposure in the head and neck area (Iga et al., 1998).

  • Efficacy Prediction in Sjögren’s Syndrome : Research has been conducted to predict the efficacy of cevimeline in patients with Sjögren’s syndrome, considering various clinical and immunological factors. This includes assessing the relationship between saliva secretion after treatment and the degree of salivary gland destruction, providing prognostic information for treatment efficacy (Yamada et al., 2007).

  • Safety in Postirradiation Xerostomia : A long-term safety study of cevimeline treatment for radiation-induced xerostomia in patients with head-and-neck cancer revealed that cevimeline is generally well-tolerated over a period of 52 weeks, showing efficacy in improving dry mouth symptoms (Chambers et al., 2007).

  • Effect on Gastric Motility : The effects of cevimeline on gastric motility have been investigated, suggesting its potential as a therapeutic agent for non-ulcer dyspepsia. It showed improvement in dyspepsia symptoms in patients who did not respond to long-term proton pump inhibitor therapy (Chiba et al., 2007).

Properties

Molecular Formula

C10H17NOS.HCl.1/2H2O

Molecular Weight

244.78

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.